molecular formula C15H10FNO3 B5718104 5-fluoro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione

5-fluoro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B5718104
M. Wt: 271.24 g/mol
InChI Key: XEZDFUNSEQAYDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione, also known as MMPI, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.

Scientific Research Applications

5-fluoro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has shown potential in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory therapy. Studies have shown that 5-fluoro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 5-fluoro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has been investigated for its anti-inflammatory properties, which could potentially be useful in treating inflammatory diseases such as arthritis.

Mechanism of Action

The mechanism of action of 5-fluoro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione involves its ability to inhibit the activity of certain enzymes, such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). MMPs are involved in the breakdown of extracellular matrix proteins, which is necessary for cancer cell invasion and metastasis. HDACs are involved in the regulation of gene expression, and their inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis.
Biochemical and Physiological Effects:
5-fluoro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has been found to have various biochemical and physiological effects, including the inhibition of MMP activity, the reduction of oxidative stress, and the modulation of the immune system. MMP inhibition can lead to the prevention of cancer cell invasion and metastasis, while the reduction of oxidative stress can protect cells from damage. 5-fluoro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has also been found to modulate the immune system by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of 5-fluoro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione for lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, 5-fluoro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has been found to have low toxicity, making it safe for use in experiments. However, one limitation of 5-fluoro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 5-fluoro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione, including the investigation of its potential as a treatment for various cancers, neurodegenerative diseases, and inflammatory conditions. Additionally, further studies are needed to determine the optimal dosing and administration methods for 5-fluoro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione, as well as its potential side effects. Furthermore, the development of more potent and selective 5-fluoro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione analogs could lead to improved therapeutic outcomes.

Synthesis Methods

5-fluoro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione can be synthesized through a multistep process involving the reaction of 4-methoxyaniline with phthalic anhydride, followed by the introduction of fluorine atoms using a fluorinating agent. The final product is obtained through purification and crystallization.

properties

IUPAC Name

5-fluoro-2-(4-methoxyphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO3/c1-20-11-5-3-10(4-6-11)17-14(18)12-7-2-9(16)8-13(12)15(17)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZDFUNSEQAYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(4-methoxyphenyl)isoindole-1,3-dione

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